molecular formula C16H21NO3 B5862050 1-(3,4-dimethoxyphenyl)-3-(1-piperidinyl)-2-propen-1-one

1-(3,4-dimethoxyphenyl)-3-(1-piperidinyl)-2-propen-1-one

Cat. No. B5862050
M. Wt: 275.34 g/mol
InChI Key: MIFJWLSGHYEUFT-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-3-(1-piperidinyl)-2-propen-1-one, commonly known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances. MDPV is a potent stimulant that acts on the central nervous system, producing effects similar to those of amphetamines and cocaine. It was first synthesized in the 1960s and has since gained popularity as a recreational drug. Despite its illicit use, MDPV has also been studied for its potential therapeutic applications.

Mechanism of Action

MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in regulating mood, attention, and motivation. By inhibiting the reuptake of these neurotransmitters, MDPV increases their availability in the brain, leading to increased stimulation and euphoria.
Biochemical and Physiological Effects:
MDPV produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and heightened alertness. However, MDPV can also produce negative effects such as anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

MDPV has several advantages for use in lab experiments, including its potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, MDPV's illicit status and potential for abuse limit its availability for research purposes.

Future Directions

There are several future directions for research on MDPV, including its potential therapeutic applications for ADHD and depression. Further research is also needed to determine the safety and efficacy of MDPV as a therapeutic agent. Additionally, studies are needed to better understand the long-term effects of MDPV use and its potential for abuse.

Synthesis Methods

MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The most common method involves the condensation of 3,4-dimethoxybenzaldehyde with piperidine and acetone in the presence of a base such as potassium hydroxide. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

MDPV has been studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. Studies have shown that MDPV can increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in regulating mood, attention, and motivation. However, further research is needed to determine the safety and efficacy of MDPV as a therapeutic agent.

properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-piperidin-1-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-15-7-6-13(12-16(15)20-2)14(18)8-11-17-9-4-3-5-10-17/h6-8,11-12H,3-5,9-10H2,1-2H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFJWLSGHYEUFT-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CN2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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